N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide -

N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide

Catalog Number: EVT-3801532
CAS Number:
Molecular Formula: C23H22ClN3O2S
Molecular Weight: 440.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax N-oxide (VNO)

Compound Description: 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating various blood cancers. VNO is formed during oxidative stress degradation of venetoclax. []

Relevance: While not directly analogous to N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide, VNO shares some structural similarities. Both compounds contain a chloro-substituted aromatic ring and a nitrogen-containing heterocycle (piperazine in VNO and pyrrolidine in the target compound). This highlights the prevalence of these structural motifs in pharmaceutical compounds. []

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide is another potential oxidative impurity of venetoclax. VHA is formed via a Meisenheimer rearrangement of VNO. []

Relevance: Similar to VNO, VHA is structurally distinct from N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide, but both share the presence of a chloro-substituted aromatic ring. VHA's formation from VNO demonstrates the potential for structural rearrangements within drug molecules under stress conditions, highlighting the importance of characterizing impurities for pharmaceutical development. []

YM-09151-2

Compound Description: N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide is a potent neuroleptic agent. It was synthesized and labeled with carbon-14 and deuterium for metabolism and pharmacokinetic studies. []

Relevance: YM-09151-2 shares several important structural features with N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide. Both contain a chloro-substituted aromatic ring, a methoxy group, and a pyrrolidine ring. This structural similarity suggests potential overlap in their pharmacological profiles and highlights the significance of substituted benzamides in medicinal chemistry. []

(2S,4S)-4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide (TKS159)

Compound Description: This compound, along with its stereoisomers, was used as a chiral template in a supramolecular enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid. TKS159's hydrogen-bonding and shielding motif allows it to enantioface-selectively bind 2-anthracenecarboxylic acid molecules. []

Relevance: TKS159 shares structural features with N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide, including a chloro-substituted aromatic ring, a methoxy group, and a pyrrolidine ring. This emphasizes the importance of substituted benzamides as building blocks for diverse chemical applications, ranging from pharmaceuticals to chiral catalysts. []

4-amino-2-hydroxy-[carboxyl-14C]benzoic acid

Compound Description: This compound was the starting material for the synthesis of [carbonyl-14C]-labeled YM-09151-2. []

Relevance: While structurally dissimilar to N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide, this compound represents the starting point for the synthesis of YM-09151-2, which shares significant structural features with the target compound. This emphasizes the connection between seemingly simple molecules and complex pharmaceuticals through strategic chemical modifications. []

2-Chloro-8-hydroxyl-7-iminomethyl-4H-1,5-dioxa-4-aza-phenanthrene-3,6-dione (a1)

Compound Description: This compound was synthesized and evaluated for its antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. []

Relevance: Although structurally different from N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide, compound a1 shares the presence of a chlorine atom and a heterocyclic structure. This highlights the importance of these moieties in the design of antimicrobial agents. []

Methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate

Compound Description: This 2,3-diphenoxysubstituted naphthalene-1,4-dione derivative containing a 5-oxopyrrolidine moiety was synthesized and showed potential antibacterial and antifungal activities. []

Relevance: This compound is structurally related to N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide through the presence of a chloro-substituted naphthalene ring and a pyrrolidine ring. This demonstrates the potential of similar structural motifs for developing compounds with diverse biological activities, including antibacterial and antifungal properties. []

Properties

Product Name

N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide

IUPAC Name

N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Molecular Formula

C23H22ClN3O2S

Molecular Weight

440.0 g/mol

InChI

InChI=1S/C23H22ClN3O2S/c1-29-21-13-16-7-3-2-6-15(16)12-18(21)22(28)26-23(30)25-17-8-9-20(19(24)14-17)27-10-4-5-11-27/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H2,25,26,28,30)

InChI Key

BXZRFSOHPGFUPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC(=C(C=C3)N4CCCC4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.